molecular formula C19H22BrNO2 B3702735 N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide

N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide

Cat. No.: B3702735
M. Wt: 376.3 g/mol
InChI Key: HFPPHOKHGLTDFS-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted methylphenyl group and a tert-butylphenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The initial step involves the preparation of the acetamide backbone. This can be achieved by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the Bromo-Substituted Methylphenyl Group: The next step involves the introduction of the 4-bromo-2-methylphenyl group. This can be accomplished through a nucleophilic substitution reaction where the acetamide is reacted with 4-bromo-2-methylphenyl halide in the presence of a base such as sodium hydride.

    Attachment of the tert-Butylphenoxy Group: The final step involves the attachment of the 4-tert-butylphenoxy group. This can be done through an etherification reaction where the intermediate product is reacted with 4-tert-butylphenol in the presence of a suitable catalyst such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromo group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides with various functional groups.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
  • N-(4-fluoro-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
  • N-(4-iodo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide is unique due to the presence of the bromo substituent, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromo compound may exhibit different chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-tert-butylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-13-11-15(20)7-10-17(13)21-18(22)12-23-16-8-5-14(6-9-16)19(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPHOKHGLTDFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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